molecular formula C15H23NO4S2 B2936199 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzenesulfonamide CAS No. 874651-97-5

4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzenesulfonamide

Cat. No.: B2936199
CAS No.: 874651-97-5
M. Wt: 345.47
InChI Key: ABJOKFJGORQQAF-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H23NO4S2 and its molecular weight is 345.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Oxidation Studies

  • A study by Işci et al. (2014) demonstrates the use of 4-tert-butylbenzenesulfonamide in the synthesis of iron phthalocyanine, which is used as a catalyst for oxidation reactions, particularly in the oxidation of cyclohexene and styrene. The phthalocyanine shows remarkable stability under oxidative conditions, indicating potential applications in industrial oxidation processes (Işci et al., 2014).

DNA Binding and Anticancer Activity

  • Research by González-Álvarez et al. (2013) explores mixed-ligand copper(II)-sulfonamide complexes, including derivatives of 4-methylbenzenesulfonamide. These complexes exhibit binding affinity to calf thymus DNA and show potential in DNA cleavage, genotoxicity, and anticancer activity. This suggests their potential use in developing new therapeutic agents (González-Álvarez et al., 2013).

Polymer Synthesis

  • A study by Hsiao et al. (2000) discusses the synthesis of polyamides using derivatives of 4-tert-butylcatechol, including 4-tert-butylbenzenesulfonamide. These polymers exhibit high thermal stability, solubility in polar solvents, and potential applications in the production of films and coatings (Hsiao et al., 2000).

Quantum Chemical Calculations

  • Peiming et al. (2022) conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, predicting its free energy and molecular orbitals. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Peiming et al., 2022).

Chemical Nuclease Activity

  • Macías et al. (2006) investigated copper(II) complexes with 4-tert-butylbenzenesulfonamide derivatives. These complexes act as chemical nucleases in the presence of ascorbate/H2O2, which could be significant in biochemical research and therapeutic applications (Macías et al., 2006).

Immune Modulation

  • Nizheharodava et al. (2020) found that 2-amino-4,6-di-tert-butylphenol derivatives, including 4-methylbenzenesulfonamide, can affect the viability and functional potential of human peripheral blood lymphocytes, indicating a potential application in immunotherapy and the study of immune responses (Nizheharodava et al., 2020).

Properties

IUPAC Name

4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-15(2,3)12-5-7-14(8-6-12)22(19,20)16(4)13-9-10-21(17,18)11-13/h5-8,13H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJOKFJGORQQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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